molecular formula C16H10N4O3S B4967670 1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol

1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol

Cat. No. B4967670
M. Wt: 338.3 g/mol
InChI Key: AGQIGLAXKKQNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol is not fully understood. However, studies have suggested that the compound inhibits the activity of COX-2 by binding to its active site. This inhibition leads to a decrease in the production of prostaglandins, which are involved in the inflammation process. Additionally, the compound has been found to scavenge free radicals by donating hydrogen atoms, which neutralize the free radicals and prevent oxidative damage to cells. The anticancer properties of the compound are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins. This inhibition has been found to reduce inflammation in animal models. Additionally, the compound has been found to scavenge free radicals, which can cause oxidative damage to cells. The compound has also been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells.

Advantages and Limitations for Lab Experiments

1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has several advantages and limitations for lab experiments. One of the advantages is that the compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. This makes it a potentially useful compound for studying these areas of research. Additionally, the compound has been synthesized using various methods, which makes it readily available for use in lab experiments. However, one of the limitations of the compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its effects.

Future Directions

There are several future directions for research on 1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol. One direction is to further investigate its mechanism of action. This will help to better understand how the compound exerts its effects and may lead to the development of more effective compounds. Another direction is to investigate the compound's potential applications in other areas of research, such as neurodegenerative diseases. Finally, more studies are needed to determine the safety and toxicity of the compound, as well as its pharmacokinetics and pharmacodynamics in animal models.

Synthesis Methods

1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol can be synthesized using various methods. One of the commonly used methods is the reaction between 2-aminobenzothiazole and 4-nitrobenzaldehyde in the presence of hydrazine hydrate and acetic acid. The reaction yields this compound as a yellow solid.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has potential applications in scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammation process. The compound has also been found to scavenge free radicals, which can cause oxidative damage to cells. Additionally, this compound has been studied for its potential anticancer properties. It has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-(4-nitrophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3S/c21-15-9-13(10-5-7-11(8-6-10)20(22)23)18-19(15)16-17-12-3-1-2-4-14(12)24-16/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQIGLAXKKQNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(=O)C=C(N3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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